RNase L Activation Potency: ~21,300-Fold Differentiation Over the Unsubstituted Piperazine Analog (Cross-Study Comparable Data)
The target compound activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In a separate BindingDB entry for the unsubstituted comparator 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0, lacking both the 6-nitro and the N-acetyl groups), the EC50 for human recombinant RNase L activation is reported as 4.90 × 10^4 nM (49,000 nM) [2]. The ratio of these values yields an approximately 21,300-fold potency advantage for the target compound.
| Evidence Dimension | RNase L activation potency (cell-free translation inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 2-Piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0): EC50 = 49,000 nM |
| Quantified Difference | ~21,300-fold (target more potent) |
| Conditions | Target: mouse L cell extracts, protein synthesis inhibition; Comparator: human recombinant RNase L, FRET RNA probe cleavage assay |
Why This Matters
An ~21,300-fold potency gap means that replacing the target compound with the unsubstituted piperazine analog would require massive concentration adjustments, likely exceeding solubility limits, and would invalidate any RNase L-dependent phenotypic assay or screening protocol.
- [1] BindingDB. BDBM50025002 – IC50: 2.30 nM (RNase L activation). Available at: http://ww.bindingdb.org (accessed 2026-05-03). View Source
- [2] BindingDB. BDBM50373173 (CHEMBL410485) – EC50: 4.90E+4 nM (human recombinant RNase L). Available at: http://ww.w.bindingdb.org (accessed 2026-05-03). View Source
